

An In-Depth Technical Guide to Boc-3-(1-naphthyl)-L-alanine

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Compound of Interest

Compound Name: Boc-3-(1-naphthyl)-L-alanine

Cat. No.: B558729

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This technical guide provides a comprehensive overview of **Boc-3-(1-naphthyl)-L-alanine**, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, applications, and relevant experimental methodologies.

Physicochemical Properties

Boc-3-(1-naphthyl)-L-alanine is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The incorporation of the bulky, hydrophobic naphthyl group can significantly influence the conformation and biological activity of peptides. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility during synthesis.^{[1][2]}

Property	Value	Reference
Molecular Weight	315.36 g/mol	^{[3][4]}
Molecular Formula	C ₁₈ H ₂₁ NO ₄	^{[1][3][4]}
CAS Number	55447-00-2	^{[3][4]}
Appearance	White to off-white powder	^{[1][2]}
Purity	≥99% (HPLC)	^[2]
Storage Conditions	0-8 °C	^{[1][2]}

Applications in Research and Drug Development

Boc-3-(1-naphthyl)-L-alanine is a valuable component in the synthesis of peptide-based therapeutics, particularly in the fields of oncology and neurology.^[2] Its unique structure allows for effective interactions within biological systems, making it a prime candidate for pharmaceutical applications.^{[1][2]}

Key applications include:

- **Peptide Synthesis:** It serves as a fundamental building block for creating biologically active peptides. Its Boc protecting group ensures stability and facilitates controlled, stepwise assembly of peptide chains.^{[2][5]}
- **Drug Development:** The compound plays a significant role in the development of novel drugs that target specific receptors, thereby enhancing the efficacy of treatments for cancer and neurological disorders.^[2]
- **Bioconjugation:** It is employed in bioconjugation processes to attach biomolecules to drugs or imaging agents, which can improve targeted delivery and minimize side effects.^[2]
- **Neuroscience Research:** The distinct structure of **Boc-3-(1-naphthyl)-L-alanine** is beneficial for studying neurotransmitter interactions and advancing the understanding of various neurological conditions.^[2]

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating **Boc-3-(1-naphthyl)-L-alanine** using Boc chemistry.

Materials:

- **Boc-3-(1-naphthyl)-L-alanine**
- Appropriate resin (e.g., Leu-OCH₂-Pam-resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)

- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Piperidine (for Fmoc chemistry deprotection, if applicable in a hybrid strategy)
- Cleavage cocktail (e.g., HF/anisole)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Boc Deprotection:
 - Wash the resin with DCM (3x).
 - Treat the resin with 50% TFA in DCM for 2 minutes.
 - Repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.
 - Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
- Amino Acid Coupling:
 - Dissolve **Boc-3-(1-naphthyl)-L-alanine** (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
 - Add DIEA (6 equivalents) to the amino acid solution to activate it.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
 - Monitor the reaction completion using a ninhydrin test.

- Wash the resin with DMF (3x) and DCM (3x).
- Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage:
 - After the final coupling step, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., high HF) to remove the final Boc group and cleave the peptide from the resin.
 - Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

This method is adapted from the synthesis of similar Boc-protected amino acids.

Materials:

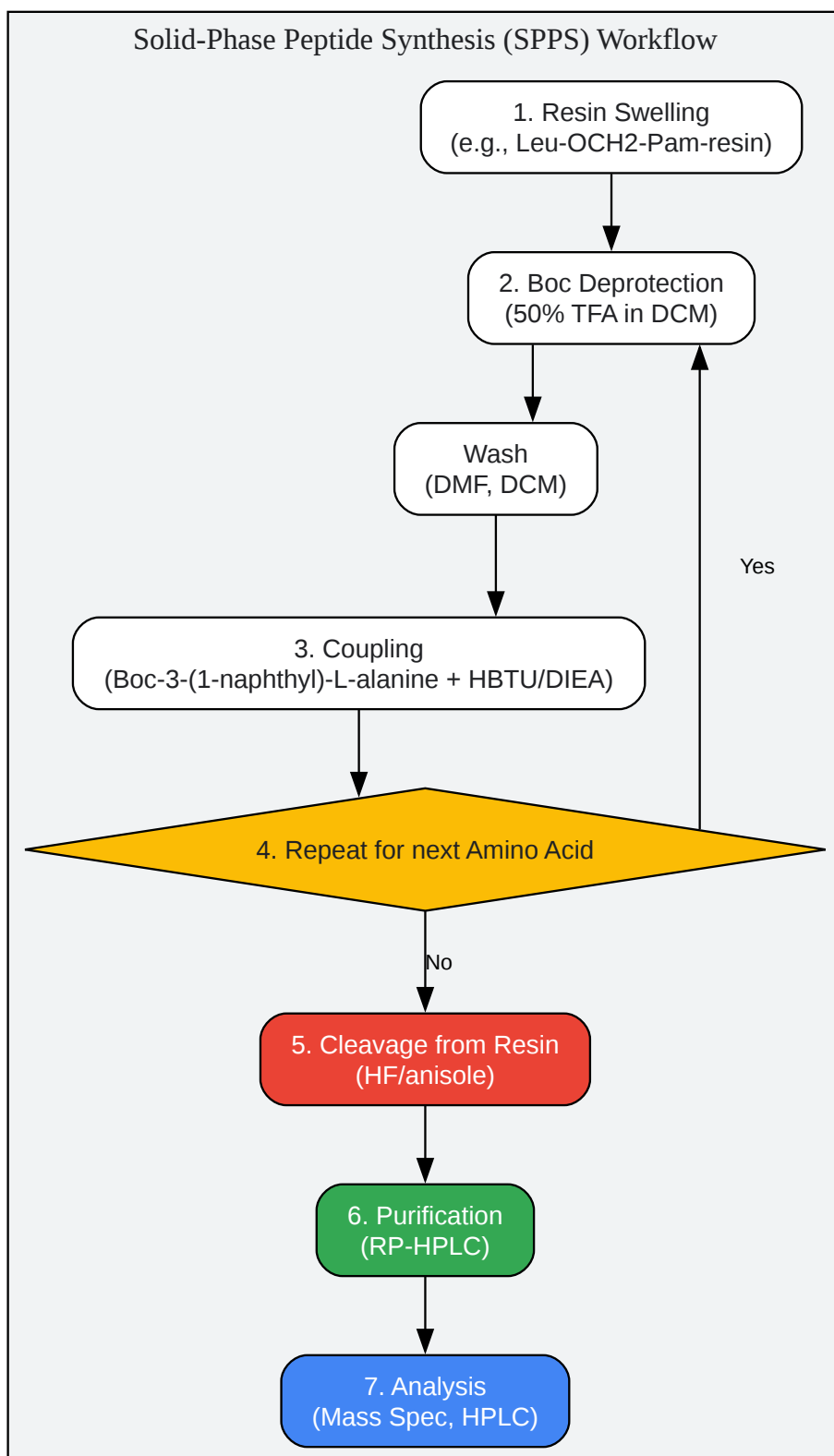
- 3-(1-Naphthyl)-L-alanine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- Water
- Anhydrous potassium carbonate

- Citric acid
- Ethyl acetate
- Magnesium sulfate (MgSO_4)

Procedure:

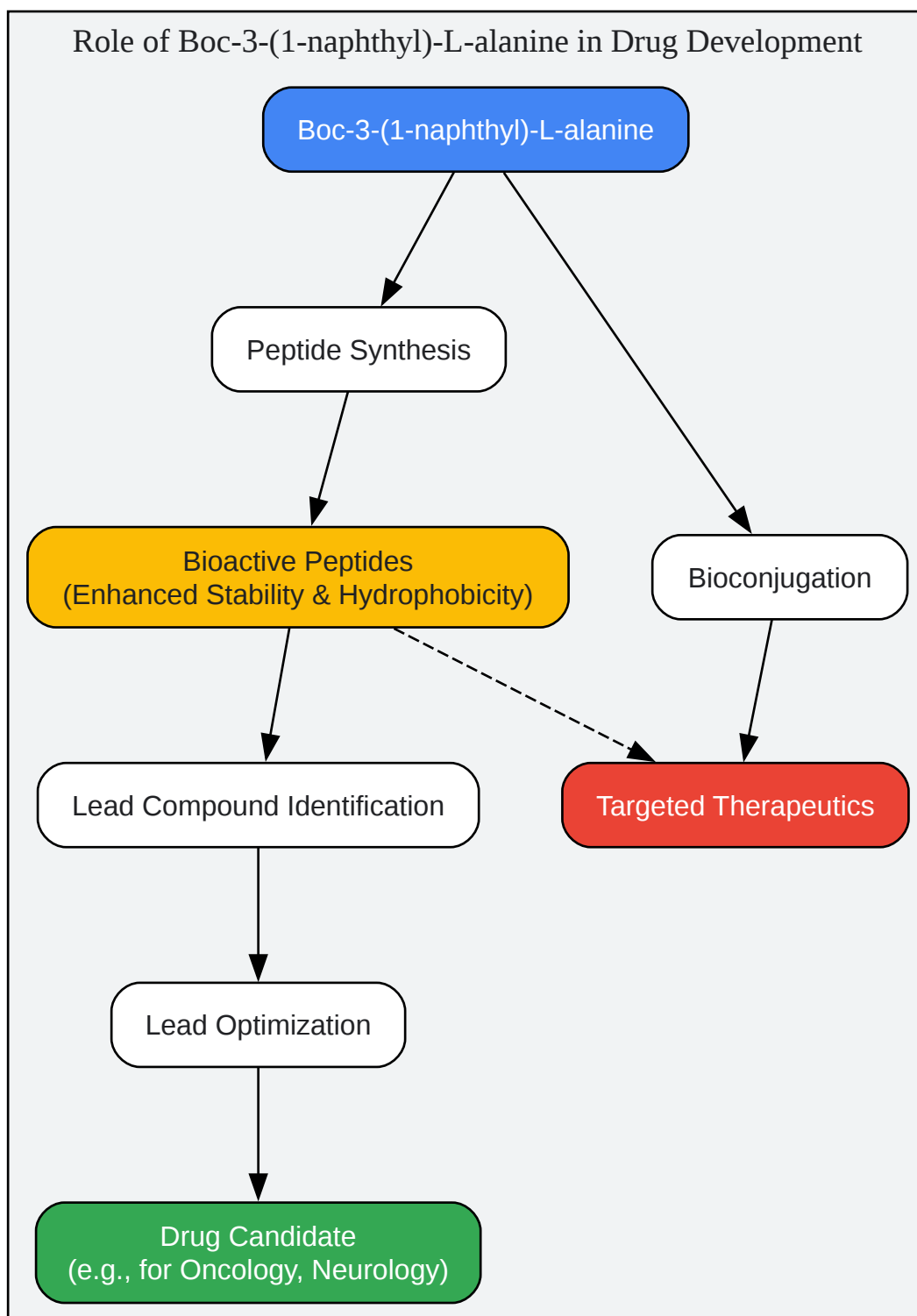
- Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and 1,4-dioxane.
- Cool the suspension in an ice bath and add anhydrous potassium carbonate with stirring.
- Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled suspension.
- Allow the mixture to warm to room temperature and stir overnight.
- Remove the bulk of the 1,4-dioxane under reduced pressure.
- Wash the aqueous solution with ethyl acetate.
- Adjust the pH of the aqueous phase to approximately 3 with solid citric acid.
- Extract the product into ethyl acetate.
- Dry the combined organic extracts over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to crystallize the product.
- Collect the crystals by filtration, wash with cold ether, and dry to obtain **Boc-3-(1-naphthyl)-L-alanine**.

Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Boc-3-(1-naphthyl)-L-alanine**.



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Caption: The central role of **Boc-3-(1-naphthyl)-L-alanine** in the drug development pipeline.

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